Benzyl 2-hydroxymethylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
365534-57-2 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
benzyl 2-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C15H14O3/c16-10-13-8-4-5-9-14(13)15(17)18-11-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
InChI Key |
CHRPKAXGVZNLMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2CO |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Strategies
Classical and Contemporary Synthesis Routes for Benzyl (B1604629) 2-hydroxymethylbenzoate
The preparation of Benzyl 2-hydroxymethylbenzoate can be approached through several well-established chemical pathways. These routes are foundational for obtaining the core structure, which can then be further modified.
A common and cost-effective method for synthesizing this compound involves the use of phthalide (B148349) as a starting material. researchgate.netacs.org This process is advantageous due to the ready availability and low cost of phthalide. acs.org The synthesis begins with the conversion of phthalide to sodium 2-hydroxymethylbenzoate. researchgate.net This intermediate is then reacted to yield this compound. researchgate.net This method allows for the large-scale production of the target compound. researchgate.netacs.org
Esterification represents a direct and fundamental approach to synthesizing this compound. This method typically involves the reaction of 2-hydroxymethylbenzoic acid with benzyl alcohol. The reaction is generally carried out in the presence of an acid catalyst to facilitate the formation of the ester bond.
Another related technique is transesterification, which involves the conversion of one ester to another. While less commonly cited for the direct synthesis of this compound, it remains a viable strategy in organic synthesis for the formation of esters.
A reliable method for preparing this compound is through the reaction of benzyl bromide with a substituted benzoate (B1203000) salt, specifically sodium 2-hydroxymethylbenzoate. researchgate.net This salt is readily obtainable from the inexpensive starting material, phthalide. researchgate.net The reaction proceeds to form the desired ester, this compound, which is a crystalline solid. researchgate.netacs.org This method is noted for its ability to produce the compound in large quantities. researchgate.netacs.org
Advanced Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of catalytic methods that are efficient, selective, and environmentally benign. The following sections explore advanced catalytic strategies relevant to the synthesis of this compound.
Oxidative Transformations of Related Benzylic Alcohols
The oxidation of benzylic alcohols is a key route to various carbonyl compounds, including aldehydes, carboxylic acids, and esters. mdpi.comresearchgate.net The selective oxidation of a primary alcohol to an ester is an attractive transformation as it avoids the need for a separate carboxylic acid starting material. rsc.org
Several catalytic systems have been developed for the oxidative esterification of benzylic alcohols. For example, a one-pot oxidative transformation of alcohols to esters can be achieved using oxygen as the oxidant catalyzed by the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc) under metal-free conditions. nih.gov This method is effective for both self-esterification and cross-esterification of benzylic and aliphatic alcohols, with high yields. nih.gov Another approach utilizes a Co-N-Si/AC catalyst for the aerobic oxidation of benzyl alcohols to esters under mild conditions, demonstrating good yields for a variety of substituted benzylic alcohols. mdpi.com
Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to catalyze the oxidation of primary alcohols, including benzyl alcohol, to either acids or esters in the presence of hydrogen peroxide under continuous flow conditions without the need for a base. rsc.org The selectivity can be tuned by adjusting reaction parameters. rsc.org Similarly, vanadium-catalyzed oxidation of benzylic alcohols using H₂O₂ as a green oxidant can rapidly produce esters. organic-chemistry.org
Table 2: Catalytic Systems for Oxidative Esterification of Benzylic Alcohols
| Catalyst System | Oxidant | Key Features |
|---|---|---|
| [EMIM]OAc | O₂ | Metal-free, high yields for self- and cross-esterification nih.gov |
| Co-N-Si/AC | O₂ | Mild conditions, broad substrate scope mdpi.com |
| Au/TiO₂ | H₂O₂ | Continuous flow, base-free, tunable selectivity rsc.org |
| Vanadium-based catalysts | H₂O₂ | Rapid conversion, green oxidant organic-chemistry.org |
Ultrasonic-Assisted Synthetic Protocols for Benzoic Acid Derivatives
The application of ultrasound in organic synthesis has gained significant attention as it can enhance reaction rates, improve yields, and often lead to milder reaction conditions. nih.govderpharmachemica.comsorbonne-universite.fr This is attributed to the phenomenon of acoustic cavitation, which improves mass transfer and mixing. sorbonne-universite.fr
Ultrasonication has been successfully applied to the synthesis of various benzoic acid derivatives. For instance, an ultrasonic-assisted method for the synthesis of benzoic acid compounds involves the air oxidation of benzyl alcohol compounds promoted by diethylene glycol dimethyl ether under the influence of ultrasonic waves. google.com This method is noted for its short reaction times, high selectivity, and good yields. google.com
Esterification reactions of benzoic acids can also be accelerated using ultrasound. derpharmachemica.combas.bg One study demonstrated the efficient esterification of aromatic carboxylic acids using anhydrous sodium bisulfate as a catalyst under ultrasonic irradiation. derpharmachemica.com Another report details the ultrasound-assisted synthesis of methyl esters of carboxylic acids using a polymer-supported triphenylphosphine (B44618) catalyst. sorbonne-universite.fr The use of ultrasound has also been shown to be effective in the Ullmann condensation of substituted benzoic acids with amines.
Table 3: Examples of Ultrasonic-Assisted Synthesis of Benzoic Acid Derivatives
| Reaction Type | Reactants | Catalyst/Promoter | Key Advantages of Ultrasonication |
|---|---|---|---|
| Oxidation of Benzyl Alcohols | Benzyl alcohol, Air | Diethylene glycol dimethyl ether | Short reaction time, high yield and selectivity google.com |
| Esterification | Benzoic acid, Methanol | Anhydrous sodium bisulfate | Faster and safer than conventional methods derpharmachemica.com |
| Esterification | Carboxylic acids, Methanol | Polymer-supported triphenylphosphine | Improved yield and reaction rate sorbonne-universite.fr |
Chemoselective Dehydrogenative Esterification Strategies
Dehydrogenative coupling reactions represent a highly atom-economical and environmentally friendly approach to forming C-O bonds, as they generate hydrogen gas as the primary byproduct. rsc.orgresearchgate.net The chemoselective dehydrogenative esterification of alcohols offers a direct route to esters without the need for pre-functionalized starting materials. nih.govrsc.org
A dimeric rhodium(II) catalyst has been developed for the highly chemoselective dehydrogenative cross-coupling of aldehydes with alcohols, as well as the dehydrogenative coupling of primary alcohols to form esters. rsc.orgrsc.org This catalyst exhibits a preference for the dehydrogenation of benzylic alcohols over aliphatic ones, allowing for selective ester formation. rsc.orgrsc.org
Manganese(V)-salen complexes have also been shown to be effective catalysts for the dehydrogenative coupling of alcohols and carboxylic acids with hydrosilanes to form silyl (B83357) esters. rsc.orgrsc.org While this is not a direct esterification to an alkyl ester, it represents an important dehydrogenative transformation of carboxylic acids. The development of catalysts for the direct dehydrogenative coupling of a carboxylic acid like 2-(hydroxymethyl)benzoic acid with an alcohol such as benzyl alcohol is an active area of research.
Table 4: Catalysts for Dehydrogenative Esterification
| Catalyst | Reactants | Product Type | Key Features |
|---|---|---|---|
| Dimeric Rhodium(II) | Primary alcohols | Esters | High chemoselectivity, good functional group tolerance rsc.orgrsc.org |
| Mn(V)-salen complex | Alcohols/Carboxylic acids + Hydrosilanes | Silyl ethers/Silyl esters | Tolerates various functional groups rsc.orgrsc.org |
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) spectroscopy reveals the specific arrangement and environment of hydrogen atoms within the Benzyl (B1604629) 2-hydroxymethylbenzoate molecule. The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), shows distinct signals for each unique proton.
The benzylic protons of the CH₂ group adjacent to the ester oxygen typically appear as a singlet at approximately 5.37 ppm. The protons of the hydroxymethyl group (CH₂OH) on the benzoate (B1203000) ring are observed as a singlet around 4.88 ppm. The aromatic protons on the benzoate ring appear as a complex multiplet between 7.30 and 8.05 ppm, while the protons of the benzyl group's phenyl ring are found in a multiplet around 7.35-7.45 ppm. The hydroxyl proton often presents as a broad singlet.
¹H NMR Data for Benzyl 2-hydroxymethylbenzoate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.04 | Doublet of Doublets | 1H | Aromatic CH (benzoate) |
| 7.57 | Triplet of Doublets | 1H | Aromatic CH (benzoate) |
| 7.42-7.35 | Multiplet | 6H | Aromatic CH (benzyl & benzoate) |
| 5.37 | Singlet | 2H | OCH₂ (benzyl) |
| 4.88 | Singlet | 2H | CH₂OH (hydroxymethyl) |
| 3.14 | Broad Singlet | 1H | OH |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.
The carbonyl carbon of the ester group is typically the most downfield signal, appearing around 168.0 ppm. The carbons of the aromatic rings are observed in the region of 127.9 to 140.9 ppm. The benzylic carbon (OCH₂) is found at approximately 67.0 ppm, and the hydroxymethyl carbon (CH₂OH) appears at about 64.0 ppm.
¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 168.0 | C=O (ester) |
| 140.9 | Aromatic C (quaternary) |
| 135.9 | Aromatic C (quaternary) |
| 132.5 | Aromatic CH |
| 131.0 | Aromatic CH |
| 130.2 | Aromatic C (quaternary) |
| 128.6 | Aromatic CH |
| 128.3 | Aromatic CH |
| 128.0 | Aromatic CH |
| 127.9 | Aromatic CH |
| 67.0 | OCH₂ (benzyl) |
| 64.0 | CH₂OH (hydroxymethyl) |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the connectivity of atoms within the this compound molecule. A COSY spectrum would show correlations between coupled protons, for instance, confirming the relationships between the protons on the aromatic rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, definitively assigning the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental formula. For the molecular formula C₁₅H₁₄O₃, the calculated exact mass is 242.0943. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the elemental composition of the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically protonated or adducted with a small cation, such as sodium ([M+Na]⁺), to form an ion in the gas phase. The analysis of this compound using ESI-MS would likely show a prominent ion peak corresponding to the sodium adduct [C₁₅H₁₄O₃+Na]⁺ at an m/z of 265.0835. This technique helps to confirm the molecular weight of the compound.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For a compound like this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural features: the ester group, the aromatic rings, and the hydroxyl group.
The key vibrational modes for this compound are:
O-H Stretching: The hydroxyl (-OH) group exhibits a broad absorption band, typically in the range of 3400-3200 cm⁻¹. This broadening is due to intermolecular hydrogen bonding.
C-H Stretching (Aromatic): The C-H bonds of the benzene (B151609) rings show stretching vibrations at approximately 3100-3000 cm⁻¹. libretexts.org
C-H Stretching (Aliphatic): The methylene (B1212753) (-CH2-) group in the benzyl moiety displays symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ region. libretexts.org
C=O Stretching (Ester): A strong, sharp absorption peak characteristic of the ester carbonyl (C=O) group is observed around 1720-1740 cm⁻¹.
C=C Stretching (Aromatic): The carbon-carbon double bonds within the aromatic rings give rise to several absorption bands in the 1600-1450 cm⁻¹ range. libretexts.org
C-O Stretching: The spectrum will show C-O stretching vibrations from both the ester and the alcohol functionalities, typically appearing in the 1300-1000 cm⁻¹ region.
O-H Bending: The bending vibration of the hydroxyl group is found in the fingerprint region.
C-H Bending (Aromatic): Out-of-plane bending vibrations for the substituted benzene rings occur between 900-675 cm⁻¹, and the specific pattern can help determine the substitution pattern on the rings. libretexts.org
These vibrational frequencies provide a molecular fingerprint, confirming the presence of the key functional groups and contributing to the structural elucidation of this compound.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | Stretching | 3400-3200 (broad) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H (-CH₂-) | Stretching | 2960-2850 |
| Ester C=O | Stretching | 1720-1740 (strong, sharp) |
| Aromatic C=C | Stretching | 1600-1450 |
| C-O | Stretching | 1300-1000 |
| Aromatic C-H | Out-of-plane Bending | 900-675 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. In this compound, the primary chromophores are the two benzene rings. The interaction of these rings with the ester and hydroxymethyl substituents influences the energy and intensity of the electronic transitions.
The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* transitions within the aromatic rings. hnue.edu.vnspcmc.ac.in The benzene chromophore typically exhibits three absorption bands. spcmc.ac.in However, substitution on the benzene ring can cause shifts in the wavelength of maximum absorption (λmax) and changes in the molar absorptivity (ε). spcmc.ac.in
For a related compound, benzyl benzoate, the maximum absorptions in alcohol are observed at 229 nm, 267 nm, 272 nm, and 280 nm. nih.gov The presence of the hydroxymethyl group on one of the benzene rings in this compound would likely lead to slight shifts in these absorption maxima. The electronic transitions are primarily of the π → π* type. hnue.edu.vn The conjugation of the carbonyl group with the benzene ring in the benzoate portion of the molecule can shift the π → π* transition to a longer wavelength. hnue.edu.vn
Table 2: Expected UV-Vis Absorption Bands for this compound
| Transition Type | Chromophore | Expected λmax (nm) Range |
| π → π* | Benzene Ring & C=O | 200 - 280 |
X-ray Diffraction (XRD) and Electron Microscopy (SEM, TEM) in Catalyst Characterization for Benzyl Alcohol Oxidation
The synthesis of this compound can involve the oxidation of benzyl alcohol. The efficiency of this reaction is often dependent on the catalyst used. X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are crucial techniques for characterizing these catalysts. mdpi.comarabjchem.org
X-ray Diffraction (XRD) is used to determine the crystalline structure and phase purity of the catalyst. acs.org For instance, in studies of catalysts for benzyl alcohol oxidation, XRD patterns can confirm the crystal lattice structure of the catalytic material, such as the face-centered cubic (fcc) structure of platinum nanoparticles. scispace.com The analysis of diffraction peaks can also reveal the presence of different metal oxides or the successful incorporation of dopants into the catalyst structure. arabjchem.orgmdpi.com By comparing the XRD patterns of fresh and spent catalysts, researchers can assess the stability of the catalyst's crystalline structure during the reaction. researchgate.net
Scanning Electron Microscopy (SEM) provides information about the surface morphology and topography of the catalyst. arabjchem.org SEM images can reveal the shape and size distribution of catalyst particles, as well as their degree of agglomeration. rsc.orgacademie-sciences.fr This is important because the surface morphology can significantly impact the catalyst's active surface area and, consequently, its catalytic activity.
Transmission Electron Microscopy (TEM) offers higher resolution imaging of the catalyst's internal structure, particle size, and dispersion. scispace.com TEM analysis is particularly useful for visualizing nanoparticles and determining their distribution on a support material. mdpi.commdpi.com For example, TEM can confirm the uniform dispersion of metal nanoparticles on a support, which is often crucial for achieving high catalytic efficiency. scispace.com High-resolution TEM (HR-TEM) can even provide information about the crystal lattice of individual nanoparticles. scispace.com
Together, these techniques provide a comprehensive understanding of the physical and structural properties of catalysts used in benzyl alcohol oxidation, which is essential for developing more efficient and stable catalytic systems. rsc.orgconicet.gov.ar
Table 3: Application of XRD, SEM, and TEM in Catalyst Characterization for Benzyl Alcohol Oxidation
| Technique | Information Obtained | Relevance to Catalysis |
| XRD | Crystalline structure, phase composition, particle size. acs.orgmdpi.com | Determines the active phases and stability of the catalyst. |
| SEM | Surface morphology, particle shape and size, agglomeration. arabjchem.orgacademie-sciences.fr | Relates surface features to catalytic activity and accessibility of active sites. |
| TEM | Internal structure, nanoparticle size and dispersion, lattice imaging. scispace.commdpi.com | Assesses the distribution of active components and their interaction with the support. |
Mechanistic Investigations of Reactions Involving Benzyl 2 Hydroxymethylbenzoate
Mechanistic Pathways in Glycosylation Chemistry
Glycosylation, the formation of a glycosidic bond, is a cornerstone of carbohydrate chemistry. The mechanism of this reaction can be described as a continuum between a bimolecular S-N2-like pathway and a unimolecular S-N1-like pathway, which involves discrete glycosyl cation intermediates (oxocarbenium ions). nih.govnih.govnih.govresearchgate.net The specific pathway and resulting stereochemistry are influenced by numerous factors, including the nature of the glycosyl donor, acceptor, protecting groups, and reaction conditions. beilstein-journals.orgresearchgate.net Benzyl (B1604629) 2-hydroxymethylbenzoate is a key starting material for a class of glycosyl donors that have been pivotal in elucidating and controlling these mechanistic pathways. acs.orgnih.gov
A significant application involving Benzyl 2-hydroxymethylbenzoate is in the latent-active glycosylation strategy. nih.gov In this approach, glycosides are prepared where the aglycone is derived from this compound. Specifically, 2-(Benzyloxycarbonyl)benzyl (BCB) glycosides are synthesized by coupling a glycosyl bromide with this compound. acs.orgresearchgate.net These BCB glycosides serve as "latent" or temporarily deactivated donors.
The mechanistic implication of this strategy lies in the ability to selectively "activate" the donor at a desired point in a synthetic sequence. The latent BCB glycoside is converted into the "active" 2-(hydroxycarbonyl)benzyl (HCB) glycoside through selective hydrogenolysis of the benzyl ester. acs.orgnih.gov This deprotection does not affect other common protecting groups like benzyl ethers or benzylidene acetals, allowing for orthogonal control. nih.gov The active HCB donor is then primed for glycosylation upon treatment with an activator like triflic anhydride (B1165640). nih.govresearchgate.net This strategy allows for the sequential construction of oligosaccharides, where a latent donor can be part of a larger molecule and then activated for a subsequent glycosylation step. nih.gov
Table 1: Latent-Active Donor Transformation
| Donor State | Chemical Name | Structure (Schematic) | Method of Interconversion |
|---|---|---|---|
| Latent | 2-(Benzyloxycarbonyl)benzyl (BCB) Glycoside | Sugar-O-CH₂-Ph-COOBn | - |
| Active | 2-(Hydroxycarbonyl)benzyl (HCB) Glycoside | Sugar-O-CH₂-Ph-COOH | Selective Hydrogenolysis |
Achieving stereocontrol in glycosylation is a formidable challenge, particularly for the synthesis of 1,2-cis glycosides like β-mannopyranosides. researchgate.net The HCB donors derived from this compound have proven exceptionally effective in this regard. acs.orgresearchgate.net When an HCB mannopyranoside donor, protected with a 4,6-O-benzylidene acetal, is treated with triflic anhydride and a glycosyl acceptor, it leads to the highly stereoselective formation of the β-mannopyranoside. acs.orgnih.gov
The reaction demonstrates remarkable β-selectivity with a range of alcohol acceptors. For instance, glycosylation of the HCB 4,6-O-benzylidenemannopyranoside with primary alcohols afforded the β-linked disaccharide exclusively. acs.org Even with more sterically hindered secondary and tertiary alcohols, the β-mannopyranosides were formed as the major products. acs.org This high degree of stereochemical control highlights a specific mechanistic pathway that effectively overrides the inherent thermodynamic preference for the α-anomer in mannosides.
Table 2: Stereochemical Outcome of HCB Mannoside Donors
| Glycosyl Donor | Glycosyl Acceptor Type | Anomeric Selectivity (β:α) | Reference |
|---|---|---|---|
| HCB 4,6-O-benzylidenemannopyranoside | Primary alcohol | Exclusive β | acs.org |
| HCB 4,6-O-benzylidenemannopyranoside | Secondary alcohol | Majorly β | acs.org |
| HCB 4,6-O-benzylidenemannopyranoside | Tertiary alcohol | Majorly β | acs.org |
| HCB 4,6-O-cyclohexylidenemannoside | Primary alcohol | High β-selectivity | acs.org |
The stereochemical outcome of many glycosylation reactions is rationalized by the conformation of the intermediate oxocarbenium ion. d-nb.infouniversiteitleiden.nlresearchgate.net Glycosylation reactions can proceed through an S-N1-like mechanism where a transient oxocarbenium ion is attacked by the nucleophile (the glycosyl acceptor). nih.gov This cation is not planar and can exist in several half-chair or skew-boat conformations. nih.gov The facial selectivity of the nucleophilic attack is dictated by the stability and accessibility of these conformers. d-nb.infouniversiteitleiden.nl
For donors with non-participating protecting groups at the C-2 position, such as the benzyl ethers used in the HCB mannoside system, the stereocontrol is not governed by neighboring group participation. beilstein-journals.org Instead, the reaction conditions and the intrinsic stereoelectronic effects of the donor determine the pathway. The high β-selectivity observed with HCB mannoside donors suggests that the reaction proceeds through a pathway that effectively shields the α-face of the oxocarbenium-like transition state or proceeds via a mechanism that avoids a freely equilibrating cation. acs.org
The glycosylation mechanism is a continuum, with key intermediates ranging from covalent species (like glycosyl triflates) to contact ion pairs (CIP), solvent-separated ion pairs (SSIP), and fully dissociated oxocarbenium ions. nih.govbeilstein-journals.orgcsic.es The reaction of the HCB donor with triflic anhydride is proposed to form a highly reactive intermediate in situ. nih.gov For β-mannopyranosylation, the mechanism is thought to involve the formation of an α-glycosyl triflate from the donor. researchgate.net This intermediate does not have a long lifetime and is immediately attacked by the glycosyl acceptor in an S-N2-like displacement. nih.govresearchgate.net This bimolecular transition state involves the nucleophilic attack from the β-face, leading to inversion of configuration at the anomeric center and the formation of the β-mannoside. This pathway explains the high stereoselectivity, as it avoids the formation of an oxocarbenium ion that could lead to a mixture of anomers. nih.gov
Mechanistic Aspects of Oxidative Transformations
While the primary focus has been on glycosylation, the electronic properties of the benzyl group, modifiable from the initial this compound structure, are crucial for understanding reactivity in various transformations.
The electronic nature of substituents on the aromatic ring of benzyl-type protecting groups can profoundly influence the reactivity and stereochemical outcome of glycosylation reactions. This is often referred to as an "arming" (reactivity-enhancing) or "disarming" (reactivity-diminishing) effect. The transformation of the latent BCB donor (with an electron-withdrawing benzyloxycarbonyl group) to the active HCB donor (which forms a reactive species with triflic anhydride) is itself an example of manipulating electronic character to control reactivity.
Furthermore, studies on related systems show that ortho-substituents on benzyl protecting groups at the C-2 position of a glycosyl donor can participate in the reaction. For example, electron-rich substituents within 2-O-(2-nitrobenzyl) and 2-O-(2-cyanobenzyl) groups can form a transient cyclic intermediate with the oxocarbenium ion. nih.gov This intramolecular participation shields one face of the donor, directing the incoming glycosyl acceptor to the opposite face and thereby controlling the formation of 1,2-trans-glycosidic linkages. nih.gov This contrasts with unsubstituted benzyl groups, which are typically considered non-participating. beilstein-journals.org These findings, established on related structures, provide a mechanistic framework for how modifications originating from a this compound scaffold can direct chemical transformations.
Catalytic Redox Cycles and Metal-Mediated Oxidations
The oxidation of the hydroxymethyl group in benzyl alcohol derivatives is a fundamental transformation, often accomplished using metal-based catalysts that operate through redox cycles. In the context of this compound, the primary alcohol moiety is susceptible to oxidation to the corresponding aldehyde or carboxylic acid.
Palladium-Based Catalysis: Palladium catalysts are widely used for the aerobic oxidation of benzyl alcohols. For instance, a PdOx/CeO2-NR (nanorod) catalyst has demonstrated effectiveness in the solvent-free oxidation of various benzyl alcohol derivatives. mdpi.com The proposed mechanism involves a Pd(0)/Pd(II) redox couple. The reaction is believed to initiate with the adsorption of the alcohol onto the catalyst surface. The presence of electron-donating groups on the aromatic ring generally enhances reactivity, while electron-withdrawing groups are detrimental to the catalytic activity. mdpi.com In a related system, palladium nanoparticles supported on carbon nitride (Pd/CN) have been used in a photocatalytic coupled redox cycle. rsc.org Under visible light irradiation, the photocatalyst facilitates the oxidation of benzyl alcohols while simultaneously driving a separate reduction reaction. rsc.org
Iron-Based Catalysis: Air-stable (cyclopentadienone)iron carbonyl complexes can catalyze Oppenauer-type oxidations of alcohols. acs.org The mechanism involves the activation of a pre-catalyst, typically with an N-oxide, to generate an unsaturated, active iron species. This species accepts a hydride from the alcohol, forming an iron-hydride intermediate and releasing the oxidized product (aldehyde). The catalyst is then regenerated by transferring the hydride to a hydrogen acceptor, such as furfural (B47365) or acetone. acs.org
Other Metal-Free Systems: Photocatalytic systems using organic dyes, such as modified acridinium (B8443388) ions, can also mediate the oxidation of benzyl alcohols. rsc.org Upon irradiation with visible light, the excited photocatalyst can initiate a hydrogen atom transfer (HAT) from the alcohol's α-C-H bond. The resulting radical is then further oxidized to an oxocarbenium ion, which, upon reaction with a nucleophile or loss of a proton, yields the final oxidized product. The catalyst is regenerated through a cycle involving oxidation by molecular oxygen. rsc.org These methods have been shown to be effective for substrates like methyl 4-(hydroxymethyl)benzoate, which is structurally analogous to the hydroxymethylaryl portion of this compound. rsc.org
Table 1: Metal-Mediated Oxidation of Benzyl Alcohol Derivatives
| Catalyst System | Substrate Example | Oxidant/Acceptor | Key Mechanistic Feature | Selectivity/Yield |
|---|---|---|---|---|
| PdOₓ/CeO₂-NR | 4-Methoxybenzyl alcohol | O₂ | Pd(0)/Pd(II) redox couple | 70% Conversion, 86% Selectivity mdpi.com |
| (Cyclopentadienone)iron tricarbonyl | Benzyl alcohol | Furfural | Oppenauer-type transfer dehydrogenation via Fe-H intermediate acs.org | High conversion acs.org |
| Pd/Carbon Nitride | Methyl 4-(hydroxymethyl)benzoate | Visible Light/Coupled Substrate | Photocatalytic coupled redox cycle rsc.org | - |
| Modified Acridinium Ion | Methyl 4-(hydroxymethyl)benzoate | Visible Light/O₂ | Hydrogen Atom Transfer (HAT) catalysis rsc.org | Good yield (55-82% range for various substrates) rsc.org |
Kinetic Isotope Effect Studies in C-H Bond Activation
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific bond is broken in the rate-determining step (RDS) of a reaction. pkusz.edu.cn This is achieved by comparing the reaction rates of a substrate containing a light isotope (e.g., hydrogen, ¹H) with an identical substrate containing a heavy isotope (e.g., deuterium, ²H or D) at the position of bond cleavage.
A primary KIE (kH/kD > 2) is typically observed when the C-H bond is broken in the RDS. A small or non-existent KIE (kH/kD ≈ 1) suggests that C-H bond cleavage occurs in a fast step before or after the RDS. researchgate.net Secondary KIEs occur when the isotopic substitution is at a site not directly involved in bond breaking but whose hybridization changes during the RDS. whiterose.ac.uk
In the context of the oxidation of the hydroxymethyl group of this compound, KIE studies on benzyl alcohol serve as an excellent model.
Photo-oxidation with BiVO₄: The photo-oxidation of a mixture of PhCH₂OH and PhCD₂OH using monoclinic bismuth vanadate (B1173111) (nan-BiVO₄) nanoparticles under visible light yielded a KIE value of kH/kD = 1.3. This value is considered a secondary isotope effect, suggesting that the C-H activation of the methylene (B1212753) group is not the rate-limiting step in this specific catalytic system. Such a secondary effect may arise from a change in hybridization from sp³ to sp² in the rate-determining step or from conformational changes upon surface binding. whiterose.ac.uk
Comparison with Other Photocatalysts: In contrast, similar photo-oxidation reactions using TiO₂ and carbon nitride as catalysts show primary kinetic isotope effects of kH/kD = 3.9 and 3.3, respectively. This indicates that for these catalysts, C-H bond activation is indeed the rate-limiting step. whiterose.ac.uk
Enzymatic Oxidation: In the enzymatic oxidation of benzyl alcohol by alcohol dehydrogenase, KIE studies have been used to probe complex concepts like quantum mechanical tunneling and coupled motion of primary and secondary hydrogens during the C-H bond activation step. nih.gov
Table 2: Kinetic Isotope Effects in the Oxidation of Benzyl Alcohols
| Catalyst System | kH/kD Value | Interpretation | Reference |
|---|---|---|---|
| nano-BiVO₄ (Photocatalytic) | 1.3 | Secondary KIE; C-H activation is not the rate-determining step. whiterose.ac.uk | whiterose.ac.uk |
| TiO₂ (Photocatalytic) | 3.9 | Primary KIE; C-H activation is the rate-determining step. whiterose.ac.uk | whiterose.ac.uk |
| Carbon Nitride (Photocatalytic) | 3.3 | Primary KIE; C-H activation is the rate-determining step. whiterose.ac.uk | whiterose.ac.uk |
| Rh-based Hydroacylation | 1.27 | Small KIE; suggests the 1,5-HAT process is fast and not rate-determining. researchgate.net | researchgate.net |
Rearrangement Reactions and Radical Processes
Computational Studies on Benzyl-Claisen Rearrangements
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, classically involving the nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. scispace.com The analogous rearrangement of a benzyl vinyl ether, which could be formed from the alcohol moiety of this compound, has been investigated computationally.
Theoretical calculations using Density Functional Theory (DFT) predict that the rearrangement of benzyl vinyl ethers proceeds through a concerted nih.govnih.gov-sigmatropic transition state. rsc.org Computational studies on related aryl propargyl ethers, which also undergo Claisen rearrangement, provide further insight. These studies show that the reaction cascade is often initiated by a rate-determining Claisen rearrangement. nih.gov
Key findings from these computational investigations include:
Mechanism: The reaction proceeds via a concerted pericyclic transition state. For benzyl vinyl ethers, the calculated activation barrier is about 4 kcal/mol higher than for a comparable allyl aryl ether. rsc.org
Substituent Effects: The reaction barrier is sensitive to electronic effects. Electron-donating groups (like -OMe) and electron-withdrawing groups (like -CN) on the vinyl portion of the ether can lower the activation barrier by 5–9 kcal/mol. Substituents on the aromatic ring itself have a smaller effect, typically altering the barrier by less than 2 kcal/mol. rsc.org
Regioselectivity: In cases of unsymmetrical aromatic rings, computations can explain and predict the regioselectivity of the rearrangement. For meta-substituted benzyl ketene (B1206846) acetals, the rearrangement favors the formation of the more sterically congested 1,2,3-trisubstituted product due to more favorable orbital interactions in the corresponding transition state. rsc.org Computational analysis of substituted aryl propargyl ethers also demonstrates how substituents direct the initial rearrangement to one of two alternate ortho positions, leading to different product scaffolds. nih.govnsf.gov
Table 3: Calculated Activation Free Energies (ΔG‡) for Claisen Rearrangements
| Substrate Type | Substituent Position/Type | Calculated ΔG‡ (kcal/mol) | Key Finding |
|---|---|---|---|
| Aryl Propargyl Ether | Amino-substituted (favors benzopyran) | ~32.1 | Regioselectivity is kinetically controlled. nsf.gov |
| Aryl Propargyl Ether | Nitro-substituted (favors tetracycle) | ~30.2 | Nitro group changes product selectivity by favoring rearrangement toward the substituted ortho carbon. nsf.gov |
| Benzyl Vinyl Ether | Unsubstituted | - | Barrier is ~4 kcal/mol higher than for allyl aryl ether. rsc.org |
| Benzyl Vinyl Ether | 2-CN on vinyl group | - | Barrier lowered by 5-9 kcal/mol. rsc.org |
Investigation of Radical Decarboxylation Processes
The carboxyl group of this compound can potentially be removed through a radical decarboxylation process. This transformation converts a carboxylic acid into an aryl radical by removing CO₂, which can then be intercepted to form new bonds. wikipedia.org Modern methods often employ photoredox or transition metal catalysis to achieve this under mild conditions.
Photoredox and Dual Catalysis: A common strategy involves the combination of a photocatalyst (e.g., an Iridium complex) with a transition metal co-catalyst (e.g., Nickel or Palladium). The general mechanism proceeds as follows:
The carboxylate is oxidized by the photoexcited catalyst (e.g., Ir(III)*) to form a carboxyl radical.
This radical rapidly undergoes decarboxylation to generate an aryl radical and CO₂.
The aryl radical is then captured by the co-catalyst (e.g., Ni(II) or Pd(0)) to engage in a cross-coupling cycle. sioc.ac.cn
Copper-Mediated Decarboxylation: A general method for the decarboxylative hydroxylation of benzoic acids utilizes copper catalysis and light. d-nb.info The proposed mechanism involves the formation of a copper(II) carboxylate complex. Upon photo-irradiation, a ligand-to-metal charge transfer (LMCT) occurs, which facilitates the formation of an aryl radical via decarboxylation. This radical is then presumably captured by a copper species to form a high-valent arylcopper(III) intermediate, which undergoes C-O reductive elimination to yield a phenol. d-nb.info
Silver-Catalyzed Decarboxylation: Silver catalysis can also promote the radical cross-coupling of carboxylic acids. In one proposed mechanism for amide synthesis, a silver catalyst mediates the decarboxylation of a benzoic acid to generate a phenyl radical. This radical then adds to an isocyanide, and subsequent oxidation and rearrangement steps, potentially involving a Ag(II)/Ag(I) cycle with oxygen as the terminal oxidant, lead to the final product. nih.gov
These studies demonstrate that the carboxylic acid functional group, like that in this compound, can serve as a precursor to an aryl radical under appropriate catalytic conditions, enabling a range of subsequent functionalization reactions.
Applications in Complex Organic Synthesis and Material Science
Role in Glycoconjugate and Oligosaccharide Synthesis
A key application of Benzyl (B1604629) 2-hydroxymethylbenzoate is as a starting material for the preparation of a novel class of glycosyl donors. These donors are central to a "latent-active" glycosylation strategy, which provides a powerful method for the controlled and efficient assembly of complex oligosaccharides. The process begins with the coupling of a glycosyl bromide with Benzyl 2-hydroxymethylbenzoate to form a stable 2-(Benzyloxycarbonyl)benzyl (BCB) glycoside. This "latent" donor can be selectively deprotected via hydrogenolysis to unmask a carboxylic acid, yielding the "active" 2-(hydroxycarbonyl)benzyl (HCB) glycoside donor. This HCB donor can then be activated for glycosylation in the presence of triflic anhydride (B1165640) (Tf₂O).
The latent-active strategy employing donors derived from this compound has proven highly effective for the iterative construction of di- and trisaccharides. A latent BCB-glycoside can serve as a glycosyl acceptor in a coupling reaction with an active HCB-glycosyl donor. The resulting BCB-disaccharide is itself a latent donor, which can be debenzylated to its active HCB form for a subsequent glycosylation step. This repetitive method allows for the controlled elongation of the carbohydrate chain. For instance, a latent BCB-disaccharide was successfully synthesized from an HCB mannoside donor and a BCB glucoside acceptor. This disaccharide was then activated and coupled again with the same acceptor to afford a BCB-trisaccharide, demonstrating the efficiency of this approach for building complex oligosaccharides.
| Oligosaccharide | Donor | Acceptor | Resulting Product | Reference |
|---|---|---|---|---|
| Disaccharide | Active HCB Mannoside (4) | Latent BCB Glucoside (12) | Latent BCB-Disaccharide (23) | |
| Trisaccharide | Active HCB-Disaccharide (39) | Latent BCB Glucoside (12) | Latent BCB-Trisaccharide (40) |
A significant advantage of using HCB glycosyl donors derived from this compound is the high degree of stereocontrol achievable in glycosylation reactions. The stereochemical outcome of the glycosidic linkage is dependent on the nature of the sugar donor. Research has shown that HCB mannoside donors, such as HCB 4,6-O-benzylidenemannopyranoside, react with primary, secondary, and tertiary alcohol acceptors to exclusively or majoritarily form the challenging β-mannopyranosyl linkage. Conversely, when an HCB 4,6-O-benzylideneglucoside was used as the donor with primary alcohol acceptors, the reaction yielded exclusively the α-glycopyranosyl linkage. This predictable and high stereoselectivity is a critical feature for the synthesis of biologically relevant oligosaccharides where specific anomeric configurations are essential for function.
| HCB Donor | Acceptor Type | Predominant Stereochemistry | Reference |
|---|---|---|---|
| 4,6-O-Benzylidenemannopyranoside (4) | Primary Alcohol | β-mannopyranoside (exclusive) | |
| 4,6-O-Benzylidenemannopyranoside (4) | Secondary/Tertiary Alcohols | β-mannopyranoside (major product) | |
| 4,6-O-Cyclohexylidenemannoside (5) | Primary Alcohols | Highly β-selective | |
| 4,6-O-Benzylideneglucoside (7) | Primary Alcohols | α-glycopyranosyl (exclusive) |
Utility as a Versatile Building Block in Organic Chemistry
Beyond carbohydrate chemistry, the structural motifs inherent in this compound lend themselves to the creation of specialized reagents for other areas of organic synthesis.
The traceless Staudinger ligation is a powerful bioorthogonal reaction used to form a native amide bond between a phosphane and an azide. A key component for this reaction is a phosphane functionalized with an ester, often a benzoate (B1203000) derivative. While not directly synthesized from this compound, these crucial reagents highlight the importance of the benzoate structure. The synthesis of these phosphanes typically involves the esterification of 2-(diphenylphosphano)phenol with a substituted benzoyl chloride or benzoic acid. An alternative and efficient strategy involves a palladium-catalyzed P-C cross-coupling reaction between a 2-iodophenyl benzoate and diphenylphosphane. This method allows for the preparation of a variety of benzoate-functionalized phosphanes that are essential building blocks for introducing labels or connecting molecules via the Staudinger ligation.
Integration into Polymer Science and Advanced Materials
Chemical Modification of Biopolymers (e.g., Chitosan (B1678972) Derivatization)
The chemical modification of natural polymers is a key strategy for developing new materials that retain the benefits of the parent biopolymer, such as biocompatibility and biodegradability, while introducing enhanced functionalities. Chitosan, a derivative of chitin, is a widely studied biopolymer due to the presence of nucleophilic amino groups along its backbone, which are amenable to chemical reactions. rsc.org
The attachment of benzoate derivatives to chitosan has been explored to create materials with unique properties, such as antimicrobial activity. In this context, 2-hydroxymethylbenzoate moieties have been successfully grafted onto the chitosan backbone. rsc.org The primary mechanism involves the reaction of the amino groups on the chitosan polymer with an appropriate form of the benzoate molecule. While direct use of this compound can be challenging, it serves as a precursor to reagents tailored for this modification.
Research Findings on Chitosan Modification:
Research has demonstrated that modifying chitosan with various benzoate derivatives, including 2-hydroxymethylbenzoate, can yield materials with potent biological activities. The amino group at the C-2 position of the chitosan repeating unit is highly nucleophilic and readily reacts with electrophilic reagents, often with a high degree of regioselectivity under mild conditions. rsc.org This reactivity has been exploited to attach biologically active moieties, resulting in modified chitosans with significant antimicrobial properties, particularly against various fungal species. rsc.org
Below is a summary of findings related to the modification of chitosan with benzoate derivatives.
| Biopolymer | Modifying Moiety | Key Findings | Reference |
| Chitosan | 2-hydroxymethylbenzoate | Attachment of the moiety to the C-2 amino group of chitosan. | rsc.org |
| Chitosan | 2-hydroxymethylbenzoate | The resulting modified chitosan exhibits high activity against fungal species like Candida albicans, Aspergillus flavus, and Fusarium oxysporium. | rsc.org |
| Chitosan | General Benzoate Derivatives | Chemical modification is a viable route to enhance antimicrobial and antifungal properties. | rsc.org |
This derivatization showcases how a molecule like this compound can be a starting point for creating functional biopolymer-based materials for biomedical applications.
Synthesis of Hydroxamic Acid Functionalized Polymers
Hydroxamic acids are a class of organic compounds with the structure R-C(=O)N(R')OH. They are powerful chelating agents for a wide range of metal ions, a property that has led to their use in various applications, including as enzyme inhibitors and in materials for ion sequestration. nih.govresearchgate.net The incorporation of hydroxamic acid groups into polymers creates materials with a high density of chelating sites, which are of significant interest for wastewater treatment, metal recovery, and biomedical applications. researchgate.netrsc.org
This compound can serve as a key building block in the synthesis of such functionalized polymers through several strategic routes. The benzyl ester group is a versatile precursor to the hydroxamic acid functionality. A common and effective method for forming hydroxamic acids is the reaction of an ester with hydroxylamine (B1172632) (NH₂OH) or its derivatives. rsc.orggoogleapis.com
Two primary strategies can be envisioned for integrating hydroxamic acid functionalities derived from this compound into a polymer structure:
Post-Polymerization Modification: In this approach, a polymer containing reactive ester groups is first synthesized. This polymer is then treated with hydroxylamine to convert the ester functionalities into hydroxamic acid groups. For example, a polymer could be created containing pendant this compound units. The benzyl ester groups along the polymer chain would then be reacted with hydroxylamine. A related method involves reacting a polymer that has active ester groups with O-benzylhydroxylamine, followed by the removal of the benzyl protecting group to yield the final hydroxamic acid-functionalized polymer. googleapis.com
Polymerization of a Functional Monomer: This strategy involves first converting this compound into a polymerizable monomer that already contains a protected hydroxamic acid. Research has shown the viability of creating hydroxyl-functional protected hydroxamic acids that can act as initiators for anionic ring-opening polymerization (AROP). rsc.orgrsc.org Following this concept, the benzyl ester of this compound could be converted to a protected hydroxamic acid, leaving the hydroxymethyl group available for further reaction to create a monomer (e.g., a methacrylate (B99206) or epoxide) or to act as an initiator for polymerization. After polymerization, a simple deprotection step under mild acidic conditions releases the free hydroxamic acid groups. researchgate.net This method allows for the creation of well-defined polymer architectures, such as α-functional polyethers with low dispersity. researchgate.net
| Synthetic Strategy | Description | Key Steps | Potential Application | Reference |
| Post-Polymerization Modification | A pre-formed polymer backbone with pendant ester groups is modified to introduce hydroxamic acid functionality. | 1. Synthesize polymer with benzyl ester groups. 2. React polymer with hydroxylamine or O-benzylhydroxylamine. 3. Deprotect if necessary. | Ion-exchange resins, metal sequestration from wastewater. | rsc.orggoogleapis.com |
| Polymerization of a Functional Initiator/Monomer | This compound is converted into an initiator or monomer containing a protected hydroxamic acid, which is then polymerized. | 1. Convert the benzyl ester to a protected hydroxamic acid. 2. Use the free hydroxyl group to initiate polymerization or form a monomer. 3. Polymerize the monomer. 4. Deprotect to reveal hydroxamic acid groups. | Surface coatings, biomedical materials, solubilization of nanoparticles. | rsc.orgresearchgate.net |
These synthetic pathways highlight the versatility of this compound as a precursor for advanced functional polymers. The ability to introduce potent metal-chelating hydroxamic acid groups opens up possibilities for designing materials for environmental remediation, catalysis, and advanced biomedical devices.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into the electronic makeup of molecules and predicting their behavior in chemical reactions.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. For systems related to Benzyl (B1604629) 2-hydroxymethylbenzoate, DFT calculations have been employed to understand substituent effects, reaction energies, and geometric parameters. uq.edu.au Various functionals and basis sets are chosen depending on the specific properties being investigated. For instance, the B3LYP functional is frequently used for its effectiveness in calculating the effects of substituents on reaction barriers. uq.edu.au In studies on the benzylation of arenes with benzyl alcohols, geometry optimizations have been performed at the M06-2X/def2-TZVP level of theory to accurately model the systems involved. rsc.org
Computational studies on the reactions of similar esters, such as methyl benzoate (B1203000), have utilized DFT methods with the 6–311++G** basis set for geometry optimization and single-point energy calculations with aug-cc-pVTZ basis sets to achieve high accuracy. nih.gov These calculations are crucial for determining thermodynamic properties like Gibbs free energies. nih.gov Similarly, research on substituted phenols has employed the B3LYP method with the 6-31G(d) basis set to compute various quantum chemical descriptors. scholarsresearchlibrary.comresearchgate.net These studies on analogous compounds provide a reliable foundation for predicting the behavior of Benzyl 2-hydroxymethylbenzoate.
Table 1: Examples of DFT Methodologies Used in Studies of Related Compounds A summary of computational methods applied to molecules structurally or functionally related to this compound.
| Studied System/Reaction | DFT Functional | Basis Set | Purpose of Calculation | Reference |
|---|---|---|---|---|
| Benzyl-Claisen Rearrangement | B3LYP | Not Specified | Calculating substituent effects on reaction barriers. | uq.edu.au |
| Benzylation of Arenes with Benzyl Alcohols | M06-2X | def2-TZVP | Geometry optimization and energy calculations. | rsc.org |
| Reaction of Methyl Benzoate with Sodium Amidoboranes | Not Specified | 6–311++G** / aug-cc-pVTZ | Geometry optimization and high-accuracy single point energy. | nih.gov |
| Substituted Phenols (for QSAR) | B3LYP | 6-31G(d) | Calculation of quantum chemical descriptors for toxicity. | scholarsresearchlibrary.comresearchgate.net |
| Dihydroxyfumarate Derivatives | B3LYP | 6-311+G(2df,2p) | Determining physical and electronic structures. | acs.org |
Molecular orbital (MO) analysis, particularly of the frontier molecular orbitals (HOMO - Highest Occupied Molecular Orbital; LUMO - Lowest Unoccupied Molecular Orbital), is critical for predicting chemical reactivity. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. scholarsresearchlibrary.com For instance, in the Benzyl-Claisen rearrangement of related benzyl vinyl ethers, frontier molecular orbital analysis correctly predicts the regioselectivity of the reaction. scispace.com DFT calculations on dihydroxyfumarate derivatives have been used to determine the energies of their HOMO and LUMO, providing insight into their relative reactivities. acs.org
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from computational calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. science.gov This mapping helps in predicting where a molecule is likely to undergo electrophilic or nucleophilic attack, providing a visual representation of its reactive sites.
Table 2: Frontier Orbital Energies for Dihydroxyfumaric Acid (DHF) Derivatives in Aqueous Media Calculated HOMO, LUMO, and energy gaps for species related to the study of ester reactivity, illustrating the application of molecular orbital analysis.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Interpretation | Reference |
|---|---|---|---|---|---|
| DiMeDHF | -7.67 | -1.96 | 5.71 | Represents a neutral ester form. | acs.org |
| DHF (free acid) | -7.42 | -2.23 | 5.19 | The free acid form, slightly more reactive. | acs.org |
| DHF²⁻ (dianion) | -3.20 | 1.69 | 4.89 | The deprotonated form, most reactive (smallest gap). | acs.org |
Computational Modeling of Reaction Mechanisms
Computational modeling allows for the detailed exploration of reaction pathways, including the identification of transient species like transition states, which are crucial for understanding reaction kinetics and mechanisms.
The analysis of transition states (TS) is a cornerstone of computational reaction modeling. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. Computationally, a transition state is characterized by having exactly one imaginary vibrational frequency. nih.gov Once a TS is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it correctly connects the reactants and products on the potential energy surface. nih.gov
In studies of the Benzyl-Claisen rearrangement, DFT calculations have been used to model the transition states of the reaction. scispace.com For other reactions involving related esters, the Gibbs free energy of activation is calculated from the energy difference between the transition state and the reactants. nih.gov For example, in the reaction of methyl benzoate with sodium amidoborane, the transition state for the key nucleophilic addition step was found to have a relatively low energy barrier, explaining the rapid nature of the reaction. nih.gov
Table 3: Calculated Free Energy Profile for the Reaction of Methyl Benzoate with NaAB This table shows the calculated relative Gibbs free energies for intermediates and transition states in a related ester amidation reaction.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) | Reference |
|---|---|---|---|
| M1 (Reactants) | Methyl benzoate + NaAB | 0.0 | nih.gov |
| TS1 (Transition State) | Nucleophilic Addition | 4.2 | nih.gov |
| M2 (Intermediate) | Four-coordinated adduct | -11.9 | nih.gov |
| TS2 (Transition State) | Proton Transfer/Elimination | -8.4 | nih.gov |
| M3 (Products) | Benzamide + NaOCH₃BH₃ | -30.7 | nih.gov |
The solvent can have a profound impact on reaction mechanisms and rates. Computational models account for these effects in two primary ways: implicitly and explicitly. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a defined dielectric constant. uq.edu.au This approach is computationally efficient and has proven useful for modeling solvent effects on reaction rates. rsc.orgscispace.com
Prediction of Chemical Reactivity and Stability Parameters
Computational chemistry can predict various parameters that correlate with the chemical reactivity and stability of a molecule. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity or toxicity. scholarsresearchlibrary.comresearchgate.net
Key quantum chemical descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO gap (ΔE), dipole moment (μ), and total energy (ET). scholarsresearchlibrary.com For instance, studies on substituted phenols have used these DFT-calculated parameters to build models that predict their acute toxicity to aquatic organisms. scholarsresearchlibrary.comresearchgate.net The electronic effects of substituents also play a critical role in reactivity. The oxidation of benzyl alcohol derivatives, for example, is enhanced by electron-donating groups (EDG) on the aromatic ring and diminished by electron-withdrawing groups (EWG). mdpi.com This is because EDGs can stabilize the transition state of the reaction. Such substituent effects can be computationally modeled and quantified, providing predictive power for designing new reactions or understanding existing ones. uq.edu.au
Table 4: Key Quantum Chemical Descriptors and Their General Interpretation A list of parameters calculated via computational methods that are used to predict molecular reactivity and stability.
| Descriptor | Symbol | General Interpretation in Reactivity Studies | Reference |
|---|---|---|---|
| Highest Occupied MO Energy | E(HOMO) | Associated with electron-donating ability; higher energy means more reactive. | scholarsresearchlibrary.comacs.org |
| Lowest Unoccupied MO Energy | E(LUMO) | Associated with electron-accepting ability; lower energy means more reactive. | scholarsresearchlibrary.comacs.org |
| HOMO-LUMO Energy Gap | ΔE | Index of chemical stability; larger gap indicates higher stability. | scholarsresearchlibrary.comacs.org |
| Dipole Moment | μ | Measures the polarity of the molecule, influencing solubility and interactions. | scholarsresearchlibrary.com |
| Total Energy | ET | Thermodynamic stability of the molecule. | scholarsresearchlibrary.com |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enhanced Synthetic Efficiency
The synthesis of Benzyl (B1604629) 2-hydroxymethylbenzoate, logically proceeding from the esterification of 2-(hydroxymethyl)benzoic acid with benzyl alcohol, presents an opportunity for the development of advanced catalytic systems. Future research will likely focus on moving beyond traditional acid catalysis to more efficient and sustainable methods.
Potential Research Areas:
Homogeneous and Heterogeneous Catalysis: Investigating the efficacy of various metal-based and organocatalysts to improve reaction yields, reduce reaction times, and allow for milder reaction conditions.
Enzymatic Catalysis: The use of lipases and other enzymes could offer a highly selective and environmentally benign route to Benzyl 2-hydroxymethylbenzoate, minimizing byproduct formation.
Flow Chemistry: Continuous flow reactors could enable precise control over reaction parameters, leading to higher efficiency and scalability of the synthesis.
A comparative analysis of potential catalytic systems is presented in the table below:
| Catalyst Type | Potential Advantages | Potential Challenges |
| Acid Catalysts (e.g., H₂SO₄) | Low cost, readily available | Harsh reaction conditions, potential for side reactions |
| Metal-Based Catalysts | High efficiency, potential for stereoselectivity | Cost, potential for metal contamination in the product |
| Organocatalysts | Metal-free, often milder conditions | May require higher catalyst loading |
| Enzymes (e.g., Lipases) | High selectivity, environmentally friendly | Limited stability, substrate specificity |
Exploration of New Chemical Transformations and Reactivity Profiles
The bifunctional nature of this compound, possessing both a hydroxyl group and an ester linkage, suggests a rich and varied reactivity profile that is yet to be explored.
Key Areas for Investigation:
Selective Transformations: Developing reactions that selectively target either the hydroxyl group or the ester functionality. For instance, the hydroxyl group could be a site for oxidation, etherification, or further esterification.
Intramolecular Reactions: Investigating the potential for intramolecular cyclization reactions, which could lead to the formation of novel heterocyclic structures.
Deprotection Strategies: As the benzyl group is a common protecting group in organic synthesis, studying the selective cleavage of the benzyl ester in the presence of other functional groups will be crucial for its application in multi-step syntheses.
Advanced Computational Modeling for Predictive Organic Chemistry
In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's three-dimensional structure, electronic properties (such as HOMO-LUMO energy levels), and vibrational frequencies. This information can provide insights into its stability and potential reaction pathways.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the molecule and its interactions with solvents or other molecules, which is crucial for understanding its behavior in different chemical environments.
Reaction Pathway Modeling: Computational modeling can be used to predict the transition states and activation energies for various potential reactions, guiding experimental efforts towards the most promising chemical transformations.
Predicted properties from computational models could include:
| Property | Predicted Significance |
| Bond Dissociation Energies | Indicates the relative stability of different bonds and potential sites for radical reactions. |
| Electrostatic Potential Maps | Highlights electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. |
| Conformational Analysis | Determines the most stable spatial arrangements of the molecule, influencing its reactivity and biological activity. |
Expansion of Applications in Specialized Organic Materials and Linker Chemistry
The unique structure of this compound makes it a promising candidate for applications in materials science and as a linker in more complex molecular architectures.
Potential Applications:
Polymer Chemistry: The hydroxyl group could serve as a handle for polymerization, leading to the creation of polyesters with unique properties conferred by the benzyl benzoate (B1203000) moiety.
Linker and Spacer Technology: In the field of drug delivery and bioconjugation, the molecule could function as a cleavable linker, connecting a drug molecule to a targeting moiety. The ester bond could be designed to be cleaved under specific physiological conditions.
Functional Materials: The aromatic rings in the structure suggest potential applications in the development of liquid crystals or other organic materials with interesting optical or electronic properties.
The journey to fully understand and utilize this compound is just beginning. The outlined future research directions provide a roadmap for chemists to unravel the potential of this molecule, promising exciting discoveries in catalysis, synthetic methodology, computational chemistry, and materials science.
Q & A
Q. What are the recommended safety protocols for handling Benzyl 2-hydroxymethylbenzoate in laboratory settings?
- Methodological Answer: When handling this compound, researchers must wear impervious protective clothing (e.g., gloves, lab coats) and chemical safety goggles to prevent skin/eye contact. Laboratories should maintain eyewash stations and emergency showers. Contaminated clothing must be removed immediately and laundered separately using specialized protocols. Regular training on hazard communication and airborne concentration monitoring is critical .
Q. What are the established synthetic routes for this compound, and what are their key reaction conditions?
- Methodological Answer: A common route involves esterification between 2-hydroxymethylbenzoic acid and benzyl alcohol under acidic catalysis. For example, sulfuric acid or ammonium cerium phosphate (NH₄)₂Ce(PO₄)₂·H₂O can serve as catalysts. Key parameters include a molar ratio of acid to alcohol (1:1.5–2.0), reaction time (4–8 hours), and temperatures between 60–80°C. Kinetic modeling and uniform experimental design are recommended to optimize yields .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with UV detection is used to assess purity. Structural confirmation requires Fourier-Transform Infrared Spectroscopy (FT-IR) for functional groups (e.g., ester C=O at ~1740 cm⁻¹) and Nuclear Magnetic Resonance (NMR) for positional assignments (e.g., benzyl protons at δ 5.2–5.4 ppm). Mass spectrometry (MS) verifies molecular weight (e.g., m/z 256 for C₁₅H₁₄O₃) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in esterification reactions?
- Methodological Answer: Employ Design of Experiments (DoE) to evaluate interactions between variables like catalyst loading (0.5–2.0 wt%), solvent polarity (e.g., toluene vs. DMF), and temperature. For example, ammonium cerium phosphate catalysts achieve ~85% conversion at 70°C with a 1:2 acid-to-alcohol ratio. Post-reaction, use fractional distillation or column chromatography to isolate the product. Kinetic models (e.g., pseudo-first-order) help predict time-dependent yield curves .
Q. What strategies can resolve discrepancies in reported physicochemical properties of this compound across different studies?
- Methodological Answer: Cross-validate data using Differential Scanning Calorimetry (DSC) for melting point consistency and X-ray Diffraction (XRD) for crystallinity. For solubility conflicts, standardize solvent systems (e.g., ethanol/water ratios) and measure via gravimetric analysis. Literature inconsistencies in density or refractive index may arise from impurities; thus, purity assessment via HPLC with internal standards is advised .
Q. How do different catalytic systems influence the stereochemical outcomes in the synthesis of this compound?
- Methodological Answer: Acidic catalysts (e.g., H₂SO₄) typically favor racemic mixtures due to non-stereoselective mechanisms. In contrast, enzymatic catalysts (e.g., lipases) may induce enantioselectivity via substrate binding pockets. For example, immobilized Candida antarctica lipase B (CAL-B) can achieve >90% enantiomeric excess (ee) under mild conditions (pH 7.0, 30°C). Monitor stereochemistry using chiral HPLC columns or polarimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
